molecular formula C8H6N4 B6314518 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1638763-44-6

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Cat. No.: B6314518
CAS No.: 1638763-44-6
M. Wt: 158.16 g/mol
InChI Key: WHGBOURSIDYYMP-UHFFFAOYSA-N
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Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic organic compound characterized by a fused pyrrole-pyrimidine ring system.

Scientific Research Applications

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and apoptosis inducer, making it a candidate for anticancer drug development.

    Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions due to its ability to interact with various biological targets.

Safety and Hazards

The safety information for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

The future directions for the study of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile and similar compounds may involve further exploration of their anticancer activity . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentylamine with 3,3-diethoxy-propyne in the presence of copper chloride, 6-methylpicolinic acid, sodium iodide, and potassium carbonate in dimethyl sulfoxide can yield the desired pyrrolo[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and higher yields. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the formation of the desired product in a shorter time frame compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as oxone in dimethylformamide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include cyclopentylamine, copper chloride, 6-methylpicolinic acid, sodium iodide, potassium carbonate, and dimethyl sulfoxide . Reaction conditions typically involve room temperature or slightly elevated temperatures, depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

    Halogenated Pyrrolo[2,3-d]pyrimidines: These compounds contain halogen atoms at various positions on the pyrimidine ring and exhibit similar biological activities.

    Substituted Pyrrolo[2,3-d]pyrimidines: Compounds with different substituents at positions 2, 4, and 6 of the pyrimidine ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of a carbonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-2-6-4-10-7(3-9)12-8(6)11-5/h2,4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGBOURSIDYYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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